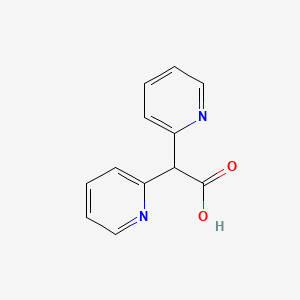

Bis(2-pyridyl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

2,2-dipyridin-2-ylacetic acid |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)11(9-5-1-3-7-13-9)10-6-2-4-8-14-10/h1-8,11H,(H,15,16) |

InChI Key |

REYNTMGYFMYSSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=CC=N2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Bis 2 Pyridyl Acetic Acid

Multi-Step Synthetic Routes

The construction of bis(2-pyridyl)acetic acid often involves carefully planned multi-step sequences. One common strategy begins with the synthesis of di(2-picolyl)amine (DPA), which can be achieved through a two-step process involving the nucleophilic attack of 2-aminomethylpyridine on pyridine-2-carbaldehyde to form an imine, followed by its reduction. polimi.it This DPA scaffold serves as a key intermediate that can be further functionalized.

Another approach involves the reductive amination of di-2-pyridyl ketone with di-(2-pyridyl)methylamine. mdma.ch This one-pot, two-step synthesis has been developed to overcome the challenges of a disfavored equilibrium towards imine formation that plagues standard reductive amination methods. mdma.ch The process often requires the use of molecular sieves and a reducing agent like zinc dust in isopropanol (B130326) to drive the reaction to completion. mdma.ch

Furthermore, multi-step syntheses have been employed for creating related complex structures like dihydropyrrolo[3,2-c]pyridine-4-one derivatives, which highlights the versatility of sequential reaction strategies in building intricate heterocyclic systems. rasayanjournal.co.in These routes can involve steps such as protection, condensation, and reduction to achieve the target molecule. rasayanjournal.co.in A novel one-pot multi-step domino strategy has also been established for synthesizing functionalized 2-substituted (1,2,5-triarylpyrrolo[3,2-c]pyridin-3-yl)acetamides from readily available starting materials. researchgate.net

Precursor Synthesis and Derivatization

The availability and synthesis of appropriate precursors are paramount for the successful synthesis of this compound and its analogs. Key precursors include di-2-pyridyl ketone and di-(2-pyridyl)methylamine, which are used in reductive amination reactions. mdma.ch The synthesis of bifunctional precursors, such as those of the bipyridine ether-type, has also been explored, providing modular components for constructing more complex ligands. mdpi.com

For instance, the synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine, a precursor for dendritic bis-terpyridine ligands, starts from 2-picolinic acid and involves a multi-step process. researchgate.net Similarly, the preparation of 2-(pyridin-2-yl)pyridine 1-oxide serves as a crucial intermediate for further functionalization. researchgate.net

Derivatization of the core structure is a common strategy to modify the properties of the final compound. For example, the bifunctional chelating agent 2-[4,7-bis(2-pyridylmethyl)-1,4,7-triazacyclononan-1-yl]acetic acid (DMPTACN-COOH) features a pendant carboxylic acid group that allows for conjugation to peptides. nih.gov This highlights how precursor design can be tailored for specific applications.

Reaction Conditions and Optimization Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and related compounds. In the reductive amination synthesis of bis[di(2-pyridyl)methyl]amine (BDPMA), standard reductants like NaBH3CN and NaBH(OAc)3 were found to be ineffective. mdma.ch The breakthrough came with the use of zinc dust in refluxing isopropanol, which shifted the equilibrium towards the desired product. mdma.ch The choice of solvent and temperature is also critical; for example, changing the solvent from methanol (B129727) to isopropanol (increasing the temperature from 65°C to 92°C) significantly improved the yield of BDPMA. mdma.ch

For the synthesis of pyridin-4-ol derivatives through a three-component reaction, optimization involved treating a crude product mixture with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and triethylamine, followed by heating to complete the cyclization. chim.it In the synthesis of 2-pyridyl aryl selenones, oxidation of the corresponding selenides is carried out using potassium permanganate (B83412) in glacial acetic acid at room temperature. connectjournals.com

The synthesis of N-difluoromethylated pyridines from ethyl bromodifluoroacetate demonstrates the importance of understanding the influence of substituents. rsc.org Steric and electronic effects of groups on the pyridine (B92270) ring play a significant role in the reaction's effectiveness and the final product's structure. rsc.org

Table 1: Optimization of Reductive Amination for BDPMA Synthesis mdma.ch

| Entry | Reductant | Solvent | Temperature | Result |

|---|---|---|---|---|

| 1 | NaBH3CN | - | - | Negligible product |

| 2 | NaBH(OAc)3 | - | - | Side product |

| 7 | Zn/iPrOH | Isopropanol | 92°C | Major product |

Analogous Synthetic Approaches for Pyridyl-Carboxylate Systems

The synthetic principles applied to this compound can be extended to a broader range of pyridyl-carboxylate systems. These analogous approaches often involve similar reaction types but may be adapted for different starting materials and target structures.

Alkylation is a fundamental transformation in the synthesis of pyridyl-carboxylates. For instance, the synthesis of geminal diphosphonates involves the alkylation of tetrabenzyl methylene (B1212753) bisphosphonate with ethyl bromoacetate, followed by ester hydrolysis to yield the desired acid. beilstein-journals.org In another example, a method for the N-difluoromethylation of pyridines involves N-alkylation with ethyl bromodifluoroacetate, followed by in situ hydrolysis and decarboxylation. rsc.org

The hydrolysis of esters is a common final step to generate the carboxylic acid functionality. mnstate.edu This can be achieved under acidic or basic conditions. Basic hydrolysis with sodium hydroxide, followed by an acidic workup, is a reliable method. mnstate.edu The synthesis of pyrazole-linked pyridine carboxylic acids involves the limited hydrolysis of a piperidine (B6355638) carboxylate intermediate. researchgate.net

Condensation reactions are widely used to construct the pyridine ring and attach functional groups. The Ullmann condensation, for example, involves reacting an o-halobenzoic acid with a substituted 2-aminopyridine (B139424) in the presence of cupric oxide and potassium carbonate to form N-pyridylanthranilic acids. researchgate.net These intermediates can then be cyclized using reagents like concentrated sulfuric acid or polyphosphoric acid. researchgate.net

One-pot multicomponent condensation reactions provide an efficient route to complex pyridyl systems. For example, pyrano[3,2-c]quinoline derivatives have been synthesized by condensing 2,4-dihydroxy-1-methylquinoline, malononitrile, and various aromatic aldehydes. researchgate.net Similarly, the synthesis of imidazo[1,2-a]pyridine (B132010) can be achieved through a cyclo-condensation reaction. ijpsonline.com

Cyclization is a key step in forming the heterocyclic core of many pyridyl-carboxylates. An efficient method for synthesizing isoxazolo[4,5-b]pyridines involves the cyclization of isonitroso compounds under the action of potassium carbonate in acetonitrile (B52724) at room temperature. beilstein-journals.org Domino cyclization-oxidative aromatization approaches, sometimes utilizing microwave irradiation and bifunctional catalysts, offer a rapid route to substituted pyridines. organic-chemistry.org

Coordination Chemistry of Bis 2 Pyridyl Acetic Acid Complexes

Ligand Coordination Modes and Denticity

The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. Bis(2-pyridyl)acetic acid possesses three potential donor sites: the two nitrogen atoms of the pyridyl rings and the oxygen atoms of the carboxylate group. This allows for a range of coordination modes, including bidentate, tridentate, and even higher denticities, often involving bridging between metal centers. The flexible nature of the ligand, with rotation possible around the C-C bonds, further contributes to its diverse coordinating behavior. grafiati.com

Investigation of Bidentate, Tridentate, and Higher Coordination Modes

This compound and its analogues can adopt various coordination modes depending on the metal ion, reaction conditions, and the presence of other coordinating ligands.

Bidentate Coordination: In some instances, the ligand may act in a bidentate fashion, utilizing only two of its potential donor atoms. For example, it can coordinate through the two pyridyl nitrogen atoms, leaving the carboxylate group uncoordinated or interacting weakly with the metal center. acs.org Another possibility is the coordination of one pyridyl nitrogen and the carboxylate group.

Tridentate Coordination: More commonly, this compound acts as a tridentate ligand, coordinating to a single metal center through both pyridyl nitrogen atoms and one of the carboxylate oxygen atoms. acs.orgresearchgate.net This N,N',O-tridentate chelation forms stable five- and six-membered chelate rings with the metal ion.

Higher Coordination Modes and Bridging: The ligand can also facilitate the formation of polynuclear complexes by acting as a bridging ligand. nih.gov The carboxylate group is particularly adept at bridging, where it can coordinate to two different metal ions simultaneously. nih.gov This can lead to the formation of dimers, polymers, and more complex supramolecular structures. nih.govrsc.org For instance, in some dinuclear complexes, the carboxylate group bridges two metal centers, with each metal also being coordinated by the pyridyl nitrogen atoms. nih.gov

Complexation with Transition Metal Ions

This compound and its derivatives form stable complexes with a wide range of transition metal ions, including but not limited to copper(II), zinc(II), manganese(II), rhodium(II), and iron(II). acs.orgresearchgate.netnih.govscispace.comnih.gov The geometry of these complexes is influenced by the coordination number and the electronic configuration of the metal ion.

For example, a zinc(II) complex with a related bis(2-pyridylmethyl)amine ligand has been shown to have a five-coordinate trigonal-bipyramidal geometry, with the ligand acting as a tridentate donor. researchgate.net Copper(II) complexes often exhibit square-pyramidal or trigonal-bipyramidal geometries. rsc.orgscispace.com The study of these complexes is driven by their potential applications in areas such as catalysis and materials science. mdpi.com

Formation of Mononuclear and Polynuclear Complexes

The versatility of this compound allows for the formation of both mononuclear and polynuclear complexes.

Mononuclear Complexes: In these complexes, a single metal ion is coordinated by one or more this compound ligands. rsc.orgresearchgate.net The stoichiometry and structure of the complex depend on the metal-to-ligand ratio and the coordination preferences of the metal ion. For instance, with some metals, a 1:1 complex is formed where the ligand is tridentate. rsc.org

Polynuclear Complexes: The bridging capability of the carboxylate group is a key factor in the formation of polynuclear complexes. acs.orgnih.gov These can range from simple dinuclear structures, where two metal ions are linked by one or more bridging ligands, to extended coordination polymers. nih.govtandfonline.com The nature of the bridging can lead to interesting magnetic and electronic interactions between the metal centers. For example, dinuclear manganese(II) complexes have been synthesized where two manganese ions are bridged by the carboxylate groups. nih.gov

Complexation with Lanthanide and Actinide Series

The coordination chemistry of this compound and its derivatives extends to the lanthanide and actinide series. acs.orgacs.org These f-block elements are characterized by their high coordination numbers and predominantly ionic bonding. The combination of hard carboxylate and softer pyridyl donors in ligands like N,N′-bis(2-pyridylmethyl)-trans-1,2-diaminocyclohexane-N,N′-diacetic acid (a related ligand) has been explored for the selective separation of trivalent actinides from lanthanides. acs.orgacs.org

The slightly greater covalent character in the bonding of actinides with soft donor atoms, compared to lanthanides, is a key principle exploited in the design of selective extractants. acs.orgmdpi.com Studies have shown that these types of ligands can form stable complexes with lanthanide ions like La(III), Nd(III), and Sm(III), often resulting in binuclear structures. acs.orgacs.org The coordination environment around the lanthanide ion is typically high, with coordination numbers of eight or nine being common. acs.org

Structural Elucidation of Metal Complexes

For instance, in a dinuclear lanthanum(III) complex with a derivative of this compound, X-ray crystallography revealed an eight-coordinate lanthanum ion with a distorted dodecahedral geometry. acs.org The coordination sphere included nitrogen atoms from the ligand, oxygen atoms from a water molecule, and oxygen atoms from bridging acetate (B1210297) groups. acs.org NMR spectroscopy, including 2D techniques like COSY and HSQC, is used to determine the symmetry of the complexes in solution. acs.org

Table 1: Selected Crystal Structure Data for Metal Complexes with this compound Derivatives

| Complex | Metal Ion | Coordination Geometry | Key Structural Features | Reference |

|---|---|---|---|---|

| [Zn(C2H3O2)2(C12H13N3)]·2C2H4O2 | Zn(II) | Trigonal-bipyramidal | Five-coordinate zinc with a tridentate ligand and two monodentate acetate donors. researchgate.net | researchgate.net |

| Mn(II)2L12(H2O)42·H2O | Mn(II) | Seven-coordinate | Dinuclear complex with two seven-coordinate manganese ions bridged by carboxylate groups. nih.gov | nih.gov |

| [La2(bpcd)2(H2O)2]2+ | La(III) | Dodecahedral (distorted) | Binuclear complex with eight-coordinate lanthanum ions. acs.org | acs.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N,N′-bis(2-pyridylmethyl)-trans-1,2-diaminocyclohexane-N,N′-diacetic acid |

| Copper(II) |

| Zinc(II) |

| Manganese(II) |

| Rhodium(II) |

| Iron(II) |

| Lanthanum(III) |

| Neodymium(III) |

| Samarium(III) |

Single-Crystal X-ray Diffraction Analysis

For instance, the crystal structure of a gallium(III) complex with a derivative, N,N′-bis(2-pyridylmethyl)-trans-1,2-diaminocyclohexane-N,N′-diacetic acid (H₂bpcd), specifically [Ga(bpcd)]PF₆, was determined. acs.orgacs.org The complex crystallizes in the orthorhombic space group Ibca. acs.orgacs.org Similarly, the cobalt(III) analogue, [Co(bpcd)]PF₆, is nearly isostructural and crystallizes in the same space group. acs.orgacs.orgillinoisstate.edu These analyses revealed a distorted octahedral geometry around the metal centers. acs.orgacs.orgillinoisstate.edu

In another example, a binuclear lanthanum(III) complex, [La₂(bpcd)₂(H₂O)₂]²⁺, crystallized in the monoclinic P2₁/c space group. nih.gov The analysis of a zinc(II) complex with bis(2-pyridylmethyl)amine and acetate ligands, [Zn(C₂H₃O₂)₂(C₁₂H₁₃N₃)]·2C₂H₄O₂, showed a five-coordinate trigonal-bipyramidal geometry. researchgate.net The crystal data for this compound indicated a monoclinic C2/c space group. researchgate.net

The utility of this technique extends to understanding the packing of molecules in the crystal lattice and the role of solvent molecules and counter-ions, which can influence the final structure. nih.govresearchgate.net

Analysis of Coordination Geometries

The coordination geometry of metal complexes with this compound and its derivatives is diverse and highly dependent on the metal ion, its oxidation state, and the specific ligand system.

Octahedral Geometry: A common coordination geometry is octahedral, particularly for trivalent metal ions like Ga(III) and Co(III). In [Ga(bpcd)]⁺ and [Co(bpcd)]⁺, the metal ion is surrounded by a N₄O₂ donor set from the ligand, resulting in a distorted octahedral environment. acs.orgacs.orgillinoisstate.edu Similarly, a Ga(III) complex with N,N'-bis(2-pyridylmethyl)-1,3-diaminopropane-N,N'-diacetic acid (H₂bppd) also exhibits a distorted octahedral geometry with a N₄O₂ donor set. nih.gov Nickel(II) complexes with related polypyridyl ligands can also adopt distorted octahedral geometries. mdpi.com

Pentagonal Bipyramidal Geometry: Seven-coordinate geometries are also observed. An iron(II) complex with the fully protonated H₂bpcd ligand, [Fe(H₂bpcd)(C₃H₆O)]²⁺, displays a distorted pentagonal bipyramidal geometry with a N₄O₃ donor set. acs.orgacs.org In this structure, the two pyridyl nitrogen atoms occupy the axial positions, while the two amine nitrogens and three oxygen atoms (from the protonated carboxylates and an acetone (B3395972) molecule) form the equatorial plane. acs.org

Dodecahedral Geometry: Eight-coordinate geometries are found in complexes with larger metal ions like lanthanides. acs.orgillinoisstate.edu A lanthanum(III) complex, [La(bpcd)(H₂O)₂·H₂O]⁺, features a distorted dodecahedral coordination geometry with a N₄O₄ donor set. acs.orgillinoisstate.edu A binuclear La(III) complex also shows eight-coordinate La atoms with a distorted dodecahedral geometry. nih.govacs.org

Trigonal Bipyramidal Geometry: Five-coordinate geometries, such as trigonal bipyramidal, are also known. A zinc(II) complex, [Zn(C₂H₃O₂)₂(C₁₂H₁₃N₃)], adopts a five-coordinate trigonal-bipyramidal structure. researchgate.net Copper(II) complexes with related ligands can exhibit geometries ranging from square-pyramidal to trigonal-bipyramidal. rsc.orgscispace.com

Examination of Bond Lengths and Angles within the Coordination Sphere

Detailed analysis of bond lengths and angles from single-crystal X-ray diffraction data provides insight into the nature of the metal-ligand interactions.

In the octahedral [Ga(bpcd)]⁺ complex, the Ga–O bond distance is 1.934 Å. acs.org The Ga–N distances to the pyridyl (Npy) and diamine (Nam) nitrogen atoms are 2.058 Å and 2.086 Å, respectively. acs.org These values are typical for GaN₄O₂ structures. acs.org The angles within the N₄O₂ coordination sphere often deviate significantly from the ideal 90° and 180° of a perfect octahedron due to the constraints imposed by the polydentate ligand. acs.org

For the Co(III) analogue, [Co(bpcd)]⁺, the Co-N(am) bond length is noted to be slightly shorter than those in related [Co(bppd)]⁺ complexes. researchgate.net However, the Co-O(ac) bond lengths are generally very similar across a series of related cobalt complexes. researchgate.net

In the seven-coordinate [Fe(H₂bpcd)(C₃H₆O)]²⁺ complex, the Fe–O and Fe–N bonds are longer than typically observed, which is attributed to the weaker binding of the fully protonated carboxylate groups and the larger coordination number of the Fe(II) ion. acs.org

In a Ni(II) coordination cluster, the Ni–N and Ni–O bond lengths are within the expected ranges for octahedral nickel(II) complexes. mdpi.com The bite angle of the chelating NNiO moieties causes distortion from ideal octahedral geometry. mdpi.com

The following table summarizes selected bond lengths for Ga(III) and Co(III) complexes with bpcd²⁻.

| Complex | Metal-Oxygen (Å) | Metal-Nitrogen (pyridyl) (Å) | Metal-Nitrogen (amine) (Å) |

| [Ga(bpcd)]⁺ | 1.934 acs.org | 2.058 acs.org | 2.086 acs.org |

| [Co(bpcd)]⁺ | Similar to related Co complexes researchgate.net | - | Slightly shorter than in [Co(bppd)]⁺ researchgate.net |

Isomerization Equilibria and Stereochemical Considerations

The flexibility of the ligand backbone and the potential for different arrangements of the donor atoms around the metal center lead to the possibility of various isomers in complexes of this compound analogues.

Cis/Trans Isomerism in Analogous Ligand Systems

In octahedral complexes of the type [M(ligand)]ⁿ⁺ where the ligand provides a N₄O₂ donor set, cis/trans isomerism is a key feature. This isomerism relates to the relative positions of the two oxygen atoms from the acetate groups and the two nitrogen atoms from the pyridyl groups.

For complexes with the H₂bpcd ligand, the [Ga(bpcd)]⁺ and [Co(bpcd)]⁺ cations are found as the trans-O,O isomer in the solid state. acs.org In this arrangement, the two acetate groups coordinate in a trans configuration, while the two pyridyl nitrogen atoms are cis to each other. acs.org NMR studies indicate that these complexes retain the same symmetry in solution as observed in the solid state. acs.orgresearchgate.net

The isomerization equilibria can be influenced by the structure of the diamine backbone of the ligand. acs.org While the rigid cyclohexane (B81311) backbone of bpcd²⁻ favors the trans-O,O isomer for Ga(III), the more flexible propylene (B89431) backbone in the analogous bppd²⁻ ligand leads to the cis-O,O, cis-Npy,Npy isomer being the most stable for [Ga(bppd)]⁺. acs.orgresearchgate.net

Three possible isomers for a [M(bpcd)]⁺ cation can be considered: one cis isomer with C₁ symmetry and two trans isomers with C₂ symmetry. acs.org

Fac/Mer Isomers and Their Stability

For ligands that coordinate in a tridentate fashion, such as bis(2-pyridylmethyl)amine, facial (fac) and meridional (mer) isomers can arise. The fac isomer has the three donor atoms occupying one face of the octahedron, while in the mer isomer, they occupy a plane that bisects the octahedron.

While specific studies on fac/mer isomerism for this compound itself were not detailed in the provided context, the principles apply to its coordination modes. The stability of these isomers is influenced by factors like ligand bite angles and steric interactions. In related systems, computational methods have been used to determine the relative free energies and stabilities of different geometric isomers in solution. acs.org For instance, for [Ga(bppd)]⁺, the cis-O,O; cis-Npy,Npy isomer is the most stable, highlighting the subtle energetic differences that dictate isomer preference. nih.govresearchgate.net The relative stability of isomers can be reversed by simply changing the length and flexibility of the diamine backbone in the ligand. acs.org

Influence of Counter-Anions on Complex Formation and Structure

The counter-anion present during the synthesis and crystallization of coordination complexes can significantly influence the resulting structure and even the coordination geometry of the metal center. While not extensively detailed for this compound itself in the search results, studies on analogous systems demonstrate this principle.

For example, in complexes of N,N′-bis(2-pyridylmethyl)-1,2-diaminoethane-N,N′-diacetic acid (H₂bped), the trans-O,O-[Co(bped)]⁺ cation has been structurally characterized with three different anions, indicating that the core cationic complex can be crystallized with various counter-ions. acs.org

The synthesis of Ga(III) and Co(III) complexes of bpcd²⁻ and bppd²⁻ often utilizes hexafluorophosphate (B91526) (PF₆⁻) as the counter-anion, which is large, non-coordinating, and facilitates the crystallization of the metal complexes. acs.orgnih.gov Similarly, an iron(II) complex with H₂bpcd was isolated as a perchlorate (B79767) (ClO₄⁻) salt. acs.orgacs.org The choice of a weakly coordinating anion like PF₆⁻ or ClO₄⁻ helps to ensure that the anion does not directly participate in the primary coordination sphere of the metal ion, allowing the coordination properties of the primary ligand to be studied without interference. acs.orgnih.gov

However, in some cases, anions can co-crystallize or become part of the coordination sphere, altering the final structure. The influence of the counter-anion is a crucial consideration in crystal engineering, as it can direct the self-assembly of coordination polymers and control the dimensionality of the resulting network. researchgate.nettandfonline.com The supramolecular structure of complexes can be diverse due to different conformations adopted by the ligands, which can be induced by the coordination environments controlled by different anions. mdpi.com

Catalytic Applications of Bis 2 Pyridyl Acetic Acid Metal Complexes

Electrocatalytic Processes

The electrochemical activity of metal complexes is pivotal for applications in energy conversion and storage. Complexes of bis(2-pyridyl)acetic acid and structurally related polypyridyl ligands have demonstrated significant potential in mediating electron transfer processes, particularly for proton reduction and other redox reactions.

The generation of hydrogen (H₂) from water through electrocatalysis is a cornerstone of future clean energy systems. Metal complexes based on earth-abundant metals and polypyridyl ligands are of particular interest as molecular electrocatalysts for the hydrogen evolution reaction (HER). nih.gov These complexes can offer high efficiency and stability, mimicking the function of noble metal catalysts like platinum. escholarship.org

Cobalt complexes featuring pentadentate polypyridyl ligands, which create a coordination environment similar to that of this compound derivatives, have been studied for their ability to catalyze proton reduction. osti.gov For instance, a cobalt complex with a 2,6-bis(1,1-bis(2-pyridyl)ethyl)pyridine ligand has shown catalytic activity for H₂ evolution in neutral phosphate (B84403) buffer. osti.gov The catalytic process is typically initiated by the reduction of the metal center, followed by protonation to form a metal-hydride intermediate, which is a key species in the catalytic cycle. osti.gov

Theoretical studies using density functional theory (DFT) have provided insights into the mechanisms of these reactions. For a series of group 9 transition metal complexes, including cobalt, rhodium, and iridium with a bpaqH (2-(bis(pyridin-2-ylmethyl)amino)-N-(quinolin-8-yl)acetamide) ligand, two primary pathways for H₂ evolution have been identified: a reduction-protonation pathway (RPP) and a ligand-centered protonation (LCP) pathway. nih.gov In the RPP pathway, the metal-hydride intermediate is protonated by an external proton source, such as acetic acid, to release H₂. nih.gov In the LCP pathway, H-H bond formation occurs between the hydride and a protonated ligand. nih.gov

The efficiency of these catalysts is often evaluated by their overpotential and turnover frequency (TOF). A nickel pyrithione (B72027) complex, for example, has demonstrated an overpotential of 0.44 V for proton reduction using acetic acid as the proton source. nih.gov

Table 1: Performance of Selected Polypyridyl Metal Complexes in Electrocatalytic Proton Reduction

| Complex/Ligand System | Metal Center | Proton Source | Overpotential (V) | Turnover Frequency (TOF) (s⁻¹) | Reference |

|---|---|---|---|---|---|

| Pyrithione | Ni(II) | Acetic Acid | 0.44 | Not Specified | nih.gov |

| bpaqH | Co, Rh, Ir | Acetic Acid | Not Specified | Not Specified | nih.gov |

The electrochemical behavior of this compound metal complexes extends beyond proton reduction. The redox-active nature of both the metal center and the pyridyl ligands allows these complexes to participate in a variety of redox reactions. uea.ac.uk Cyclic voltammetry is a key technique used to investigate the electrochemical properties of these compounds. researchgate.net

For example, copper complexes synthesized with di(2-pyridyl) ketone, a precursor to this compound, have been shown to act as bifunctional electrocatalysts for both water oxidation and CO₂ reduction. mdpi.com A binuclear copper(II) complex, [Cu₂(L)₂Cl₂]·0.5H₂O (where L is the deprotonated form of methoxy-di-pyridin-2-yl-methanol), exhibits a turnover frequency of 7.23 s⁻¹ for water oxidation. mdpi.com A tetranuclear counterpart, Cu₄(L)₄(OCH₃)₂₂, shows a TOF of 8.9 s⁻¹ for the reduction of CO₂ to CO. mdpi.com The different catalytic activities are attributed to their distinct geometric structures. mdpi.com

The oxidation state of the metal center can be reversibly changed, which is crucial for catalytic cycles. Bimetallic palladium(II) complexes with bis-2-pyridylidene ligands have been synthesized, and their oxidation behavior was studied by cyclic voltammetry, indicating the potential for these ligands to stabilize higher oxidation states like Pd(III). researchgate.net

Table 2: Electrochemical Data for Redox Reactions Catalyzed by Related Metal Complexes

| Complex | Reaction | Turnover Frequency (TOF) (s⁻¹) | Potential (V vs. NHE) | Reference |

|---|---|---|---|---|

| [Cu₂(L)₂Cl₂]·0.5H₂O | Water Oxidation | 7.23 | Not Specified | mdpi.com |

Photocatalytic Systems

Photocatalysis utilizes light to drive chemical reactions, offering a sustainable approach to chemical synthesis and energy production. Metal complexes of this compound and related ligands can function as key components in these systems, acting as either photosensitizers that absorb light or as catalysts that mediate the subsequent chemical transformations.

In photocatalytic hydrogen production systems, a photosensitizer absorbs light and transfers an electron to a catalyst, which then reduces protons to H₂. rsc.org Metal complexes can play the role of the catalyst, working in conjunction with a separate photosensitizer, or in some cases, a single complex can perform both functions. google.com

Cobalt complexes with polypyridyl ligands have been successfully employed as catalysts in light-driven hydrogen evolution. osti.gov For example, a system comprising a [Co(PY5Me₂)(OH₂)]²⁺ catalyst, a [Ru(bpy)₃]²⁺ photosensitizer, and ascorbic acid as a sacrificial electron donor can produce hydrogen upon irradiation with visible light, achieving a turnover number (TON) of 290 over 13 hours. osti.gov The efficiency of these systems depends on factors such as the stability of the catalyst and the efficiency of electron transfer from the photosensitizer. mdpi.com

The design of integrated systems where the catalyst and photosensitizer are covalently linked can enhance the efficiency of electron transfer. rsc.org This approach has been explored in various molecular devices for water splitting.

Table 3: Performance of a Photocatalytic System for Hydrogen Production

| Catalyst | Photosensitizer | Sacrificial Donor | Turnover Number (TON) | Irradiation Time (h) | Reference |

|---|

The application of these photocatalytic systems extends to a broad range of organic transformations. mdpi.com Visible light photoredox catalysis, often employing ruthenium or iridium polypyridyl complexes as photosensitizers, can initiate single-electron transfer (SET) processes with organic substrates. nih.govresearchgate.net This allows for the generation of radical intermediates that can undergo various reactions. mdpi.com

Luminescent iridium(III) complexes with pyridinium-derived N-heterocyclic carbene ligands have been developed as versatile photoredox catalysts. researchgate.net These complexes can catalyze both photooxidation and photoreduction reactions and exhibit tunable emission properties. researchgate.net For instance, they have been used in the aerobic hydroxylation of arylboronic acids and the vinylation of N-phenyl pyrrolidine. nih.gov

Chromium(III) polypyridine complexes, which have different electronic structures from the more common Ru(II) and Ir(III) complexes, also show photoredox activity. nih.gov A Cr(III) complex has been used for photocatalytic reactions such as the aerobic bromination of methoxyaryls and the oxygenation of 1,1,2,2-tetraphenylethylene. nih.gov The ability to change the photocatalytic cycle by simple adjustments to reagents and conditions is a significant advantage of these systems. nih.gov

Organic Transformation Catalysis

Beyond redox and photocatalysis, metal complexes of this compound and its analogues are effective catalysts for a variety of organic transformations. rsc.org These reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds.

Iron complexes with bis(oxazoline) and pyridine-2,6-bis(oxazoline) ligands, which are structurally related to this compound, have been used in asymmetric catalysis. rsc.org These chiral complexes can catalyze reactions such as the hydrosilylation of ketones and O-H bond insertion reactions with high enantioselectivity. rsc.org

Gold(III) complexes with bis(pyridine) ligands have been shown to be catalytically active in the cyclopropanation of styrene (B11656) with a propargyl ester, demonstrating that even complexes with trans-chelating bidentate ligands can be effective. acs.org

Furthermore, cobalt and manganese clusters derived from di-2-pyridyl ketone have shown catalytic activity in various organic transformations. Iron bis-terpyridine complexes immobilized on SBA-15 have been used as catalysts for the epoxidation and aziridination of alkenes. rsc.org The versatility of these ligand systems allows for their application in diverse catalytic processes, from oxidation reactions to the formation of complex organic molecules. rsc.org

Table 4: Mentioned Compound Names

| Compound Name | Abbreviation/Formula |

|---|---|

| This compound | H(bpa) |

| 2-(bis(pyridin-2-ylmethyl)amino)-N-(quinolin-8-yl)acetamide | bpaqH |

| 2,6-bis(1,1-bis(2-pyridyl)ethyl)pyridine | PY5Me₂ |

| tris(2,2′-bipyridine) ruthenium(II) | [Ru(bpy)₃]²⁺ |

| Methoxy-di-pyridin-2-yl-methanol | L |

| Di-2-pyridyl ketone | dpk |

| Pyridine-2,6-bis(oxazoline) | pybox |

| Terpyridine | TPY |

Alkene Oxidation and Olefin Polymerization

Iron complexes of ligands structurally related to this compound have shown notable activity in the catalytic oxidation of alkenes. For instance, iron(II) complexes with substituted N2Py2 ligands bearing acetic acid groups have been studied for their efficiency in alkene oxidation. acs.orgacs.org The presence of acetic acid has been found to be crucial in promoting the epoxidation of olefins while inhibiting competing pathways like cis-dihydroxylation. nih.gov In systems using iron complexes like [(BPMEN)Fe(OTf)2] and [(TPA)Fe(OTf)2], the addition of acetic acid significantly enhances the rate and selectivity of epoxidation with hydrogen peroxide (H₂O₂). nih.gov For example, reactions with cyclooctene (B146475) at 0°C can achieve nearly complete conversion to the epoxide within one minute. nih.gov

A self-assembling system involving a mononuclear iron complex and acetic acid has been shown to form a catalytically active μ-oxo, carboxylate-bridged diiron(III) species. princeton.edu This in situ-formed catalyst demonstrated high efficiency for the epoxidation of a range of aliphatic alkenes using aqueous H₂O₂. princeton.edu

Table 1: Epoxidation of Alkenes with a Diiron(III) Catalyst System¹

| Alkene Substrate | Isolated Yield (%)² |

|---|---|

| 1-Decene | 85 |

| (Z)-4-Decene | 92 |

| (E)-4-Decene | 95 |

| 1-Dodecene | 85 |

| Cyclooctene | 93 |

| Styrene | 72 |

¹Catalyst system consists of a μ-oxo, carboxylate-bridged diiron(III) complex generated from a mononuclear precursor and acetic acid. princeton.edu ²Yields are based on an average of three runs under optimized conditions. princeton.edu

In the realm of olefin polymerization, late-transition metal catalysts, particularly those with pyridine-imine and bis(imino)pyridyl ligands, have been extensively developed. mdpi.commdpi.com While this compound itself is not a canonical ligand for this purpose, the principles of ligand design, emphasizing steric and electronic tuning via the pyridyl framework, are central. mdpi.comtennessee.edu For instance, dinuclear macrocyclic bis(iminopyridyl) iron and cobalt complexes are active for ethylene (B1197577) oligomerization upon activation with modified methylaluminoxane (B55162) (MMAO). mdpi.com

Hydrogen/Deuterium (B1214612) Exchange and Metathesis Reactions

Metal complexes are instrumental in catalyzing hydrogen/deuterium (H/D) exchange, a key method for isotopic labeling and mechanistic studies. researchgate.net The use of directing groups, such as the nitrogen in a pyridine (B92270) ring, can guide the C-H activation and subsequent deuteration to specific positions. snnu.edu.cn For instance, in substrates containing two pyridine rings, altering the acidic deuterium source can switch the selectivity between different C-H bonds. snnu.edu.cn Ruthenium catalysts with additives like silver acetate (B1210297) (AgOAc) in deuterated acetic acid (d4-acetic acid) have been used for ortho- and meta-C-H deuterium labeling of substrates with nitrogen-containing heterocycles as directing groups. snnu.edu.cn

In olefin metathesis, ruthenium-indenylidene complexes bearing pyridine ligands have been investigated. beilstein-journals.org The performance of these catalysts can be influenced by the solvent and additives. For some substrates, using acetic acid as a solvent can enhance the initiation of the catalyst, leading to improved conversions compared to reactions in traditional solvents like toluene. beilstein-journals.org However, this effect is substrate-dependent. beilstein-journals.org Additives such as acetic acid can also be used in small amounts to prevent unwanted side reactions, like the formation of metal hydrides that can lead to olefin isomerization. sigmaaldrich.com

Table 2: Ring Closing Metathesis (RCM) of Allyl Ether Catalyzed by a Ru-Pyridine Complex (H)¹

| Solvent | Conversion (%) |

|---|---|

| Toluene | 14 |

| Acetic Acid | 99 |

¹Reaction conditions involved the use of a Ru-indenylidene complex bearing a pyridine ligand. beilstein-journals.org

Alcohol Oxidation

Manganese complexes featuring tetradentate ligands related to this compound have been successfully employed for the catalytic oxidation of alcohols. rsc.org Using hydrogen peroxide as the oxidant and acetic acid as a co-catalyst, these systems can efficiently convert primary and secondary alcohols to their corresponding aldehydes, carboxylic acids, or ketones. rsc.orgcore.ac.uk For example, manganese(II) triflate complexes with N,N′-dimethyl-N,N′-bis(1-methyl-2-imidazolemethyl)-(R,R/S,S)-1,2-diaminocyclohexane (BMIMCN) showed high activity for benzyl (B1604629) alcohol oxidation. rsc.org While the oxidation of primary alcohols sometimes suffered from reduced selectivity due to side reactions in the presence of acetic acid, secondary alcohols were oxidized to ketones in excellent yields under mild conditions. rsc.org Terpyridine complexes of high-valent ruthenium have also been noted for their application in alcohol oxidation. researchgate.net

Table 3: Catalytic Oxidation of Secondary Alcohols with a Manganese Complex¹

| Substrate | Product | Isolated Yield (%) |

|---|---|---|

| 1-Phenylethanol | Acetophenone | 95 |

| Cyclohexanol | Cyclohexanone | 99 |

| 2-Octanol | 2-Octanone | 99 |

| Benzhydrol | Benzophenone | 99 |

¹Catalyst system consists of [Mn(S,S-BMIMCN)(OTf)₂], H₂O₂, and acetic acid co-catalyst. rsc.org

Oxidative Conversions of Organic Substrates

The catalytic utility of this compound and its analogues extends to the oxidative conversion of various other organic substrates. Non-heme iron(III) complexes with ligands like bis-(2-pyridylmethyl)amine (BMPA) are effective for the selective oxidation of aromatic compounds, such as p-xylene, using H₂O₂. mdpi.com Furthermore, copper complexes have been shown to catalyze the aerobic oxidation of substrates like bis(2-pyridyl)methanes. nih.gov

A notable example involves the aerobic oxidation of the 2-pyridylacetate (B8455688) ligand itself when coordinated to a Ru(II) bis(bipyridine) complex. rsc.org This reaction proceeds at mild conditions with O₂ as the primary oxidant and leads to the dehydrogenation of the methylene (B1212753) protons on the ligand, yielding the α-oxo-acetate derivative. rsc.org This transformation serves as a model for C-H activation and provides insight into potential catalyst degradation pathways. rsc.org

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanisms of catalytic cycles involving this compound complexes is crucial for optimizing their performance. In iron-catalyzed olefin epoxidation, mechanistic studies have probed the nature of the active oxidizing species. nih.gov When acetic acid is present, it is proposed that a [(TPA)FeIII(OOH)(CH₃COOH)]²⁺ intermediate is formed. nih.gov This intermediate undergoes O-O bond heterolysis, promoted by the coordinated carboxylic acid, to generate a highly reactive FeV(O) species, which is believed to be the active epoxidizing agent. nih.gov

In the aerobic oxidation of a coordinated 2-pyridylacetate ligand on a ruthenium center, spectroscopic and theoretical studies identified key intermediates and pathways for O₂ activation. rsc.org The reaction is believed to proceed in two steps, first forming an α-hydroxy-2-pyridyl-acetate intermediate, which is then further oxidized. rsc.org The process highlights the role of the metal center in activating molecular oxygen and facilitating the subsequent intramolecular C-H activation. rsc.org Similarly, mechanistic studies on dicopper complexes with related N-donor ligands for the oxygen reduction reaction (ORR) have helped to identify the active species and the effect of the dinuclear copper core on reaction kinetics and selectivity. acs.org

Structure-Activity Relationships in Catalytic Performance

The catalytic performance of metal complexes is intrinsically linked to the structure of the ligand. For ligands like this compound, the preorientation of the donor groups for metal ion complexation is a key factor. acs.orgacs.org The rigid trans-diaminocyclohexane backbone in N,N′-bis(2-pyridyl-methyl)-trans-1,2-diaminocyclohexane-N,N′-diacetic acid (H₂bpcd), a related ligand, constrains the amine and pyridyl donors into a conformation that is favorable for binding metal ions. acs.orgacs.org This preorganization minimizes the reorganization energy required for complexation, leading to enhanced stability of the resulting metal complex, which is a fundamental aspect of its potential catalytic activity. acs.orgacs.org

Structure-activity relationship (SAR) studies on related compounds have highlighted the importance of the electronic properties of the pyridyl rings. For di-2-pyridylketone thiosemicarbazones, only those with electron-withdrawing substituents at the imine carbon showed the desired biological activity, which was linked to their ability to form redox-active copper complexes. nih.gov In olefin metathesis, the substitution of a more electron-donating tricyclohexylphosphine (B42057) (PCy₃) ligand for a less donating pyridine ligand in Ru-indenylidene complexes significantly alters the catalytic performance in different types of metathesis reactions, demonstrating a clear structure-activity relationship. beilstein-journals.org

Supramolecular Chemistry and Materials Science Applications

Self-Assembly and Molecular Recognition

The capacity of Bis(2-pyridyl)acetic acid to self-assemble into predictable and organized structures is a cornerstone of its utility in materials science. This self-assembly is directed by a combination of hydrogen bonding and aromatic stacking interactions, leading to the formation of diverse structural motifs.

Formation of Zero-Dimensional Synthons and One-Dimensional Chains

At the most fundamental level of self-assembly, this compound molecules can form zero-dimensional synthons. These are discrete, self-contained units formed through specific intermolecular interactions. A common and robust synthon observed in pyridine-carboxylic acid co-crystals is the heterosynthon involving the carboxylic acid and the pyridine (B92270) nitrogen. ul.ie This primary interaction often serves as the foundational building block for higher-order structures.

These synthons can then propagate in a single direction to form one-dimensional chains. In related bis(pyridyl) compounds, chain formation is frequently observed, driven by a combination of hydrogen bonding and π-π stacking interactions. nih.gov For instance, in structures involving dicarboxylic acids and bipyridyl ligands, infinite tape-like structures are formed through a combination of N-H···O and C-H···O hydrogen bonds. nih.gov

Construction of Two-Dimensional Sheets and Molecular Tapes

The one-dimensional chains of this compound can further organize into two-dimensional sheets or molecular tapes. This higher level of organization is typically stabilized by weaker intermolecular forces, such as C-H···O interactions and aromatic stacking, which link the chains laterally. nih.gov The interplay between the strong hydrogen bonds forming the primary chains and the weaker interactions that connect them is crucial for the formation of these planar architectures. In similar systems, the formation of robust two-dimensional hydrogen-bonded networks has been demonstrated to be a predictable method for assembling ternary co-crystals. researchgate.net

Host-Guest Systems and Void Space Engineering

The assembly of this compound into higher-order structures can result in the creation of cavities or channels within the crystalline lattice. This "void space engineering" allows the supramolecular framework to act as a host for smaller guest molecules. The recognition and binding of these guests are dictated by the size, shape, and chemical nature of the voids. While specific host-guest studies on this compound are not extensively detailed in the available literature, the principles of host-guest chemistry in related systems, such as those involving cucurbiturils and pyridyl-containing guests, demonstrate the potential for such applications. mdpi.comresearchgate.netrsc.org The design of macrocyclic receptors with pyridyl moieties has been a successful strategy for molecular recognition of various anionic and neutral guests. rsc.orgamanote.com

Intermolecular Interactions in Supramolecular Architectures

The formation and stability of the diverse supramolecular architectures of this compound are underpinned by a variety of non-covalent interactions. A detailed understanding of these forces is essential for the rational design of new materials.

Hydrogen Bonding Networks (C-H…O, C-H…π, N-H…O)

C-H···O Hydrogen Bonds: These interactions, where a carbon-bound hydrogen atom interacts with an oxygen atom (often from the carbonyl group of the carboxylic acid), are prevalent in linking supramolecular synthons into extended networks. researchgate.net

C-H···π Interactions: A hydrogen atom attached to a carbon can also interact with the electron cloud of a pyridine ring. This type of interaction is important in controlling the packing of aromatic molecules and has been observed to influence the structure of related pyridyl compounds.

N-H···O Hydrogen Bonds: In cases where the pyridine nitrogen is protonated, strong N-H···O hydrogen bonds can form with the carboxylate group, further reinforcing the supramolecular assembly. researchgate.net

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Structure |

| O-H···N | Carboxylic Acid (-COOH) | Pyridine Nitrogen | ~2.6 - 2.8 | Primary synthon formation |

| C-H···O | Pyridyl C-H, Methylene (B1212753) C-H | Carbonyl Oxygen | ~3.0 - 3.5 | Linking chains into sheets |

| C-H···π | Pyridyl C-H | Pyridine Ring (π-cloud) | ~3.2 - 3.8 | Stabilizing crystal packing |

| N-H···O | Protonated Pyridine (N-H) | Carboxylate Oxygen | ~2.7 - 2.9 | Reinforcing ionic interactions |

Aromatic Stacking Interactions (π…π, C…C)

The planar pyridine rings of this compound facilitate aromatic stacking interactions, which are crucial for the stabilization of the crystal lattice in multiple dimensions. These interactions are generally categorized as:

π···π Stacking: This involves the face-to-face or offset face-to-face stacking of the pyridine rings. The centroid-to-centroid distance in such interactions is typically in the range of 3.3 to 3.8 Å. These interactions are fundamental in the formation of columnar structures and in holding together layers of hydrogen-bonded sheets. nih.gov

The interplay of these varied intermolecular forces—from the strong, directional hydrogen bonds to the weaker, less directional stacking interactions—governs the rich supramolecular chemistry of this compound, making it a versatile building block for the construction of novel functional materials.

Halogen Bonding

This compound, through its two pyridyl nitrogen atoms, can serve as a potent halogen bond acceptor. Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, is attracted to a nucleophilic site, such as the lone pair of electrons on a nitrogen atom. oup.commdpi.com The pyridyl moieties within the compound are well-established and effective halogen-bonding acceptors, capable of forming directional C–I···N interactions when co-crystallized with suitable halogen bond donors like 1,4-diiodotetrafluorobenzene (B1199613) (1,4-DITFB). oup.com

The strength and geometry of these interactions are critical in supramolecular assembly. In complexes involving pyridine derivatives, the halogen bond can be strong, with interaction distances significantly shorter than the sum of the van der Waals radii. mdpi.com For instance, in bis(pyridine)iodonium(I) complexes, the N···I distances result in a normalized strength parameter (RXB) of 0.65, indicating a highly directional and strong interaction that approaches covalent character. mdpi.com The formation of such bonds can be a powerful tool in crystal engineering, directing the assembly of molecules into predictable supramolecular architectures like discrete dimers, trimers, or infinite one-dimensional chains. oup.comacs.org

The interaction involves charge donation from the nitrogen lone pair of the pyridyl group to the halogen atom of the donor molecule. acs.org This interaction can be competitive with other non-covalent forces, such as hydrogen bonding from the carboxylic acid group. However, the directionality of halogen bonds allows for the design of orthogonal interactions, where both hydrogen and halogen bonds can coexist within the same supramolecular structure, leading to more complex and robust assemblies. mdpi.com The ability of the pyridyl groups in this compound to act as bidentate or bridging halogen bond acceptors makes the molecule a versatile building block for constructing multicomponent co-crystals and complex supramolecular networks. rsc.org

Development of Functional Materials

Optoelectronic Materials

Pyridine-based compounds are integral to the development of advanced optoelectronic materials due to their distinct electronic properties. rsc.org The pyridine ring is electron-deficient, and incorporating it into larger scaffolds allows for the tuning of frontier energy levels (HOMO and LUMO), which is crucial for applications in devices like Organic Light Emitting Diodes (OLEDs) and solar cells. rsc.org Ligands structurally similar to this compound, such as those based on a 2,6-bis(ethynyl)pyridine scaffold, have been synthesized and investigated as fluorescent anion sensors. rsc.orgsigmaaldrich.com

The optoelectronic properties of these materials can be systematically modified by altering the functional groups attached to the main scaffold. rsc.orgsigmaaldrich.com This functionalization influences the material's absorption and emission spectra, charge transport capabilities, and thermal stability. rsc.orgelsevierpure.com For example, pyridine derivatives serve as effective electron transporting materials (ETMs) in OLEDs by providing deep HOMO levels that block holes and suitable LUMO levels for efficient electron injection. rsc.org The inherent fluorescence of such scaffolds can be harnessed for sensor applications, where binding events with analytes cause a detectable change in the emission properties. rsc.orgsigmaaldrich.com The combination of pyridyl units and a carboxylic acid group in this compound offers a platform for creating metal-organic hybrid materials with enhanced properties for optoelectronic devices. elsevierpure.com

| Property | Role of Pyridine Moiety | Application Example | Reference |

| Electron Transport | Acts as an electron-deficient unit, facilitating electron injection and transport. | Electron Transporting Material (ETM) in OLEDs. | rsc.org |

| Fluorescence | Forms the core of a fluorescent scaffold whose emission can be tuned. | Anion sensors that exhibit a change in fluorescence upon binding. | rsc.orgsigmaaldrich.com |

| Energy Level Tuning | Allows for control over HOMO/LUMO energy levels through functionalization. | Optimization of charge injection and efficiency in photovoltaic devices. | rsc.org |

| Complexation | Binds with metal ions (e.g., lanthanides) to form emissive complexes. | Emitters in OLEDs. | elsevierpure.com |

Spin-Crossover Polymers

This compound is a suitable ligand for the construction of spin-crossover (SCO) coordination polymers. SCO is a phenomenon observed in some transition metal complexes, most notably with iron(II), where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. nsf.gov This switching is accompanied by changes in magnetic and optical properties. uclouvain.be

Coordination polymers incorporating bis(pyridyl)-type ligands have demonstrated robust SCO behavior. For instance, a 3D porous Fe(II) coordination polymer built with 4,4′-bipyridine and dicyanamide (B8802431) ([N(CN)₂]⁻) ligands exhibits a gradual spin crossover with a thermal hysteresis loop of 15 K around 190 K. uclouvain.be The transition from the diamagnetic LS state (S=0) to the paramagnetic HS state (S=2) is driven by temperature changes. uclouvain.be The specific characteristics of the SCO, including the transition temperature (T₁/₂) and the abruptness of the transition, are highly sensitive to the ligand field, crystal packing, and the presence of guest molecules within the polymer framework. uclouvain.benih.gov The removal or exchange of solvent molecules can drastically alter the magnetic behavior, sometimes silencing the spin crossover entirely. uclouvain.be

The design of SCO materials relies on controlling the coordination environment of the metal ion. nih.gov The N-donor pyridyl groups and the carboxylate function of this compound can coordinate to metal centers like Fe(II) to create the necessary ligand field strength that allows for accessible HS and LS states, making it a promising building block for new switchable magnetic materials. mdpi.com

| Complex/System | Ligands | Metal Ion | SCO Transition Temp. (T₁/₂) | Hysteresis Width |

| [Fe(bipy)₂dca]ClO₄·CHCl₃·CH₃OH | 4,4′-bipyridine (bipy), dicyanamide (dca) | Fe(II) | ~190 K | 15 K |

| [Fe(L1)(bipy)]ₙ | Schiff base-like ligand (L1), 4,4′-bipyridine (bipy) | Fe(II) | Not specified, transition confirmed | Not specified |

| Fe(tpma)(bimz)₂ | tris(2-pyridylmethyl)amine (tpma), 2,2′-biimidazoline (bimz) | Fe(II) | SCO observed below 150 K | Not specified |

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The multidentate nature of this compound, featuring two nitrogen donors from the pyridyl rings and oxygen donors from the carboxylate group, makes it an excellent building block for coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netrsc.org These materials are constructed by linking metal ions or clusters with organic ligands to form extended one-, two-, or three-dimensional networks. universityofgalway.ie

The flexibility and coordination modes of bis(pyridyl)-type ligands play a crucial role in determining the final topology and dimensionality of the resulting framework. rsc.org For example, flexible ligands like 1,3-bis(4-pyridyl)propane have been used with metal ions such as Cu(II), Zn(II), and Cd(II) to create structures ranging from interpenetrated 3D frameworks to non-interpenetrating 3D networks with cavities. researchgate.netrsc.org The incorporation of both pyridyl and carboxylate functionalities, as seen in this compound, enhances the ability to form stable, higher-dimensional networks. mdpi.com The carboxylate group can bridge multiple metal centers, while the pyridyl groups can coordinate to other metal ions, leading to complex and robust architectures. nih.govmdpi.com

The properties of these materials, such as porosity, photoluminescence, and magnetic behavior, are directly influenced by the choice of the metal ion and the structure of the organic ligand. researchgate.netrsc.org MOFs constructed from zinc or cadmium with bis(pyridyl) and dicarboxylate ligands have been shown to exhibit intense fluorescent emissions, suggesting potential applications in sensing and optics. researchgate.netrsc.org

| Metal Ion | Co-Ligand(s) | Bis(pyridyl) Ligand | Resulting Structure |

| Cu(II), Zn(II) | Pyridine-2,3-dicarboxylic acid | 1,3-bis(4-pyridyl)propane | 2D → 3D parallel interpenetrated framework |

| Cd(II) | Pyridine-2,3-dicarboxylic acid | 1,3-bis(4-pyridyl)propane | 3D non-interpenetrating CdSO₄ framework |

| Co(II) | 1,4-Benzenebis(thioacetic acid) | 4,4′-bipyridine | 3D (4,6)-connected network |

| Mn(II) | 2,2′-Bithiophen-5,5′-dicarboxylate | 2,2′-bipyridyl | 3D framework |

Photoresponsive Liquid Crystals and Gels

The this compound scaffold holds potential for the design of photoresponsive materials, including liquid crystals and gels. Photoresponsive materials can change their properties upon exposure to light, typically through the photochemical isomerization of an embedded chromophore like azobenzene. rsc.org This isomerization (e.g., trans-to-cis) alters the molecular shape, which in turn disrupts the intermolecular interactions responsible for maintaining the liquid-crystalline phase or the gel network, leading to a phase transition. rsc.org

While this compound itself is not photoresponsive, it can be chemically modified to incorporate photo-switchable units. The pyridyl groups are particularly useful for promoting self-assembly through hydrogen bonding or metal coordination, which are key interactions in the formation of supramolecular gels. mdpi.com For instance, bis(pyridyl urea) derivatives are known to form stimuli-responsive gels where the pyridyl moiety can interact with external triggers like metal salts to either strengthen or break down the gel network. mdpi.com

By combining the self-assembly capabilities of the bis(pyridyl) moiety with a photochromic group, it is possible to design novel photoresponsive gels and liquid crystals. Upon irradiation with UV light, the isomerization of the photo-switch would alter the molecular geometry, disrupting the delicate balance of non-covalent interactions and triggering a macroscopic response, such as a gel-to-sol transition or a change in the liquid crystal phase. rsc.org Similarly, poly(pyridinium salt)s containing other bulky moieties have been shown to exhibit lyotropic liquid-crystalline properties, indicating that polymers derived from pyridyl-containing monomers can be designed to form ordered phases in solution. nih.gov

Advanced Spectroscopic and Electrochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of Bis(2-pyridyl)acetic acid in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a comprehensive picture of the molecule's connectivity and electronic environment can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the identity and purity of this compound. The ¹H NMR spectrum provides information on the number and types of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon skeleton.

In the ¹H NMR spectrum, distinct signals are expected for the methine proton of the acetic acid group and the aromatic protons of the two pyridine (B92270) rings. The protons on the pyridine rings typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The chemical shift of the methine proton is influenced by the adjacent carboxylic acid and pyridine groups.

The ¹³C NMR spectrum complements the proton data, showing characteristic signals for the carbonyl carbon of the carboxylic acid (typically δ 170-180 ppm), the methine carbon, and the distinct carbons of the pyridine rings. The chemical shifts provide evidence for the electronic environment of each carbon atom within the molecule. For related compounds, such as N,N'-bis(2-pyridylmethyl)-trans-1,2-diaminocyclohexane-N,N'-diacetic acid (H2bpcd), ¹H and ¹³C NMR have been crucial for characterization. nih.gov

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Moieties

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | Pyridine H | 7.0 - 8.5 |

| Methine CH | 4.0 - 5.0 | |

| ¹³C | Carboxyl C=O | 170 - 180 |

| Pyridine C | 120 - 150 | |

| Methine CH | 55 - 65 |

Note: Values are approximate and can vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals, especially for the complex aromatic regions of the pyridine rings, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is invaluable for tracing the connectivity of protons within each pyridine ring, distinguishing, for example, the H-3, H-4, H-5, and H-6 protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. By combining COSY and HSQC data, a complete and unambiguous assignment of all ¹H and ¹³C signals in the molecule can be achieved. nih.govillinoisstate.edu These methods are standard for confirming the structure of complex pyridyl-containing ligands and their metal complexes. acs.org

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, though less common, tool for directly probing the nitrogen atoms of the pyridine rings. This technique is particularly insightful when studying the interaction of this compound with metal ions.

Upon coordination of a metal ion to the pyridyl nitrogen, a significant change in the ¹⁵N chemical shift is observed. This "coordination shift" (Δδ¹⁵N) provides direct evidence of the ligand-metal bond formation. The magnitude and direction of this shift can offer information about the nature of the metal ion and the strength of the coordination bond. For pyridine-type ligands, coordination shifts are typically negative (upfield) and can range from 30 to 150 ppm, depending on the metal center and other ligands in the coordination sphere. nih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of the chemical bonds within this compound. The resulting spectrum displays a unique pattern of absorption bands, acting as a molecular fingerprint and confirming the presence of key functional groups. nih.gov

Key vibrational bands include:

A broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the carboxylic acid group, often showing hydrogen bonding.

A strong, sharp absorption band around 1700-1750 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid.

Multiple bands in the 1400-1600 cm⁻¹ region, which are attributed to the C=C and C=N stretching vibrations within the aromatic pyridine rings.

Bands related to C-H stretching and bending for both the aromatic rings and the methine group.

Upon deprotonation of the carboxylic acid to form a carboxylate, the C=O stretching band disappears and is replaced by two distinct bands: an asymmetric and a symmetric stretching vibration, typically found around 1550-1620 cm⁻¹ and 1300-1420 cm⁻¹, respectively.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500 - 3300 (broad) | ν(O-H) | Carboxylic Acid |

| 1700 - 1750 (strong) | ν(C=O) | Carboxylic Acid |

| 1580 - 1610 | ν(C=C), ν(C=N) | Pyridine Ring |

| 1430 - 1480 | ν(C=C), ν(C=N) | Pyridine Ring |

| ~1300 | δ(O-H) | Carboxylic Acid |

| ~1200 | ν(C-O) | Carboxylic Acid |

Electronic Spectroscopy: UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is dominated by absorptions arising from its pyridine rings.

Typically, two main absorption bands are observed, corresponding to π→π* transitions within the aromatic system of the pyridine rings. These high-energy transitions usually occur in the UV region, with absorption maxima (λmax) below 300 nm. A lower energy, less intense n→π* transition, involving the non-bonding electrons on the nitrogen atoms and the carbonyl oxygen, may also be observed. ikm.org.my The position and intensity of these bands are sensitive to the solvent and the pH of the solution, as protonation or deprotonation of the pyridine nitrogens and the carboxylic acid group alters the electronic structure of the molecule.

Table 3: Typical UV-Vis Absorption Data for this compound

| Approximate λmax (nm) | Electronic Transition | Chromophore |

| ~220 - 240 | π→π | Pyridine Ring |

| ~260 - 280 | π→π | Pyridine Ring |

| >280 | n→π* | C=O, Pyridine N |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique applicable only to species with unpaired electrons. As a diamagnetic, closed-shell molecule, this compound itself is ESR-silent.

However, ESR spectroscopy becomes an extremely valuable tool for characterizing paramagnetic metal complexes formed with this compound as a ligand. When coordinated to a metal ion with one or more unpaired electrons (e.g., Cu(II), Mn(II), high-spin Fe(III), Cr(III)), the resulting complex will be ESR-active. acs.org

The ESR spectrum provides detailed information about the electronic structure and coordination environment of the metal center. Analysis of the spectrum can determine the g-values and hyperfine coupling constants, which are sensitive to the geometry of the complex, the nature of the donor atoms (in this case, nitrogen and oxygen), and the oxidation state of the metal ion. rsc.org For instance, the similarity in spin-Hamiltonian parameters between powdered solid samples and frozen solutions can suggest that the coordination geometry is maintained upon dissolution. rsc.org

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While direct XPS studies specifically on this compound are not extensively detailed in the reviewed literature, the expected binding energies for its constituent atoms can be inferred from analyses of compounds containing similar functional groups, such as pyridyl rings and carboxylic acids.

The core-level spectra of Carbon (C 1s), Nitrogen (N 1s), and Oxygen (O 1s) would provide detailed information about the chemical environment. The C 1s spectrum is expected to be complex, requiring deconvolution to distinguish between the different types of carbon atoms: the sp²-hybridized carbons of the two pyridine rings, the sp³-hybridized methine carbon (-CH), and the sp²-hybridized carbon of the carboxylic acid group (-COOH). The N 1s spectrum would characterize the nitrogen atoms in the pyridine rings, and its binding energy can shift depending on protonation or coordination to a metal center. The O 1s spectrum would show contributions from the carbonyl (C=O) and hydroxyl (-OH) oxygens of the carboxylic acid group.

Based on data from related structures, the approximate binding energies for the different atoms in this compound can be predicted. For instance, the N 1s binding energy for pyridinic nitrogen is typically observed around 398-399 eV, but can shift to ~401 eV for pyridonic nitrogen or upon protonation. researchgate.netresearchgate.netuic.edu The C 1s signal for the pyridyl rings would be expected near 284.3-284.8 eV, while the carboxyl carbon appears at a higher binding energy, typically between 288.0 and 289.0 eV, due to its oxidized state. uic.eduresearchgate.net The O 1s spectrum is expected to show two components for the carboxylic acid group, corresponding to the C=O and C-O environments. casaxps.com

Interactive Data Table: Predicted XPS Binding Energies for this compound

| Atom Core Level | Functional Group | Predicted Binding Energy (eV) | Reference Compounds/Notes |

| C 1s | Pyridine Ring (C=C, C-N) | ~284.3 - 284.8 | Based on sp²-bonded carbon in various materials. researchgate.netsurfacesciencewestern.com |

| Methine Carbon (-CH) | ~285.0 | Typical for adventitious alkyl carbon (C-C, C-H). surfacesciencewestern.com | |

| Carboxylic Acid (-COOH) | ~289.0 | Corresponds to protonated carboxyl groups; deprotonated state shifts to a lower BE (~287.9 eV). uic.edu | |

| N 1s | Pyridinic Nitrogen | ~398.0 - 400.0 | Unprotonated pyridinic/amide nitrogen. researchgate.netuic.edu Protonation or N-oxide formation shifts BE to higher values (401.4-404.2 eV). uic.eduacs.org |

| O 1s | Carbonyl Oxygen (C=O) | ~531 - 532 | Based on analysis of molecules with C=O and C-O functionalities. researchgate.netresearchgate.net |

| Hydroxyl Oxygen (-OH) | ~532 - 533 | The two oxygen environments in a carboxylic acid result in two closely positioned binding energies. casaxps.com |

Cyclic Voltammetry and Square Wave Voltammetry

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) are powerful electrochemical techniques used to investigate the redox properties of chemical compounds. For bis(pyridyl)acetic acid and its metal complexes, these methods provide critical insights into electron transfer processes. CV involves scanning the potential of an electrode linearly with time and measuring the resulting current, which reveals the potentials at which redox events occur. SWV, a pulsed voltammetric technique, offers higher sensitivity and is well-suited for quantitative analysis and studying complex reaction mechanisms. researchgate.net

Characterization of Redox Processes

The redox processes of complexes involving bis(pyridyl)-type ligands are often multifaceted, exhibiting either metal-centered or ligand-centered electron transfer, and in some cases, a combination of both. The bis(imino)pyridine ligand framework, which is structurally related to bis(pyridyl)acetic acid, is well-known for its "non-innocent" behavior, meaning the ligand itself is redox-active and can store electrons. surfacesciencewestern.com

Studies on various metal complexes with related ligands reveal diverse redox behaviors:

One- and Two-Electron Transfers: In copper complexes with pyridyl Schiff base ligands, quasi-reversible two-electron transfer processes have been observed, corresponding to the [Cu(L)₂]/[Cu(L)₂]⁻ and [Cu(L)₂]⁻/[Cu(L)₂]²⁻ couples. researchgate.net

Multiple Reduction Events: Nickel(II) complexes with bis(aldimino)pyridine ligands have demonstrated up to five distinct electrochemical reduction events, with the first three being quasi-reversible. researchgate.net This highlights the ability of the ligand framework to accept multiple electrons.

Ligand-Centered Radicals: In certain low-valent nickel complexes, the reduction has been shown to be ligand-based, forming a ligand-centered radical anion that stabilizes the metal center. ntu.edu.tw This redox activity is crucial in the catalytic cycles of many cross-coupling reactions.

The specific nature of the redox process is highly dependent on the central metal ion, its oxidation state, the solvent system, and the electronic properties of substituents on the pyridyl rings. researchgate.net

Determination of Formal Electrode Potentials

The formal electrode potential (E¹ᐟ²) is a key thermodynamic parameter that quantifies the tendency of a species to be oxidized or reduced. It is typically determined from the midpoint of the anodic and cathodic peak potentials in a reversible cyclic voltammogram (E¹ᐟ² = (Epa + Epc)/2).

The electrode potentials of metal complexes are strongly influenced by the ligand environment. For complexes with bis(imino)pyridine ligands, the electronic nature of substituents on the ligand framework can systematically tune the redox potentials. For example, in a series of cobalt(II) complexes, varying the N-aryl substituents from electron-donating to electron-withdrawing resulted in a systematic shift of the Co(II)/Co(III) oxidation potential over a range of nearly 750 mV. researchgate.net Similarly, iron(II)-thiolate complexes with a bis(imino)pyridine ligand exhibit significantly lower redox potentials compared to their non-thiolate analogs, a factor that is critical for their reactivity with oxygen. researchgate.net

Interactive Data Table: Formal Electrode Potentials of Selected Bis(pyridyl)-Type Complexes

| Complex/Compound | Redox Couple | E¹ᐟ² (V vs. Fc⁺/Fc) | Solvent | Notes |

| [(ⁱᵖʳBIP)Feᴵᴵ(SPh)(Cl)] | Fe(III)/Fe(II) | -0.65 | CH₂Cl₂ | Thiolate-ligated complex exhibits a significantly lower potential. researchgate.net |

| [(ⁱᵖʳBIP)Feᴵᴵ(Cl)₂] | Fe(III)/Fe(II) | -0.06 | CH₂Cl₂ | Non-thiolate analog for comparison. researchgate.net |

| [(NNN)₂Co]²⁺ (R = N(CH₃)₂) | Co(III)/Co(II) | -0.16 (vs Ag/AgCl) | Acetonitrile (B52724) | NNN = 2,6-bis[1-(4-R-phenylimino)ethyl]pyridine. researchgate.net |

| [(NNN)₂Co]²⁺ (R = H) | Co(III)/Co(II) | 0.23 (vs Ag/AgCl) | Acetonitrile | Potential shifts with electron-withdrawing/donating nature of R. researchgate.net |

| [(NNN)₂Co]²⁺ (R = CN) | Co(III)/Co(II) | 0.58 (vs Ag/AgCl) | Acetonitrile | Demonstrates significant tuning of redox potential. researchgate.net |

Investigation of Electrochemical Reversibility and Stability

Electrochemical reversibility refers to the ability of a redox couple to rapidly exchange electrons with the electrode without undergoing subsequent chemical reactions. In cyclic voltammetry, a reversible process is characterized by a peak potential separation (ΔEp = |Epa - Epc|) of approximately 59/n mV (where n is the number of electrons) and a ratio of anodic to cathodic peak currents (ipa/ipc) close to unity. Deviations from these ideal values indicate quasi-reversible or irreversible behavior, often due to slow electron transfer kinetics or the instability of the electrochemically generated species. acs.org

For complexes with bis(pyridyl)-type ligands, the stability of the redox products varies:

Quasi-Reversible Behavior: Many complexes exhibit quasi-reversible redox events, indicating that the generated species are stable on the timescale of the CV experiment. For instance, rhenium cluster complexes with 1,2-bis(4-pyridyl)ethylene ligands show multiple quasi-reversible reductions associated with the organic ligands. Similarly, certain nickel bis(aldimino)pyridine complexes display quasi-reversible reduction waves. researchgate.net

Instability and Irreversibility: In some cases, the product of electron transfer is unstable and undergoes rapid chemical transformation. The cyclic voltammogram of a bis[N-2-(pyridyl)-2-oxo-1-naphthaldiminato]copper(II) complex showed a weak anodic peak, suggesting instability of the reduced [CuL₂]⁻ species. researchgate.net The reversibility of redox waves for some nickel complexes was found to be temperature-dependent, becoming irreversible at higher temperatures.

The stability of the oxidized or reduced forms is crucial for applications such as electrocatalysis and redox-flow batteries, where the ability to cycle between oxidation states without degradation is paramount. surfacesciencewestern.comacs.org

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a primary method for investigating the properties of Bis(2-pyridyl)acetic acid. The B3LYP hybrid functional, combined with the 6-311G** basis set, has been employed to explore the molecule's characteristics, revealing important details about its stability and potential for tautomerization and decarboxylation.

DFT calculations have been used to predict the optimized molecular geometries of this compound and its various tautomeric forms. These calculations help in understanding the three-dimensional arrangement of atoms and the distribution of electrons within the molecule. The structure of the primary carboxylic acid form is characterized by the central carbon atom bonded to two pyridine (B92270) rings, a carboxyl group (-COOH), and a hydrogen atom. Theoretical models also explore the structures of its enol and enaminone tautomers, which can be stabilized by the formation of intramolecular hydrogen bonds.

Table 1: Selected Calculated Geometrical Parameters for this compound (Note: Specific bond lengths and angles are highly dependent on the computational method and basis set used. This table is illustrative of the types of data obtained from DFT calculations.)

| Parameter | Description | Calculated Value (Illustrative) |

| C-C(O)OH | Bond length between the alpha-carbon and the carboxyl carbon | ~1.53 Å |

| C=O | Bond length of the carbonyl group | ~1.21 Å |

| O-H | Bond length of the hydroxyl group | ~0.97 Å |

| C-N (pyridyl) | Average bond length within the pyridine rings | ~1.34 Å |

| Pyridyl-C-Pyridyl | Angle between the two pyridine rings attached to the central carbon | ~110° |

Ab Initio and Quantum Chemical Calculations